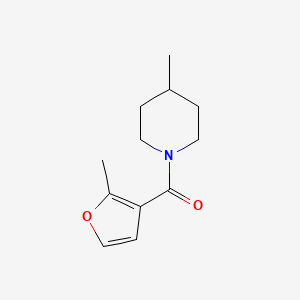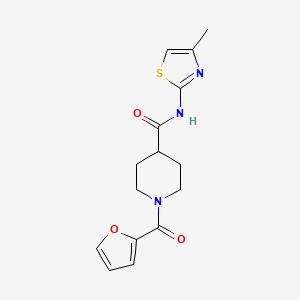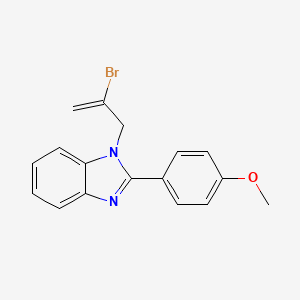![molecular formula C20H22N2O3 B5718584 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide, also known as AF-16, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is not fully understood. However, it has been suggested that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide inhibits the activity of certain enzymes and proteins involved in cell growth and replication. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of certain genes involved in inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been shown to have low toxicity, making it a useful tool for studying the effects of PKC and MAPK inhibition. However, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. One area of research is the development of more effective synthesis methods for N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another area of research is the investigation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide's potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide and its effects on various cellular pathways. Finally, the development of more soluble and stable forms of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide could lead to its use as a therapeutic agent in the future.
Conclusion
In conclusion, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been synthesized using various methods, and its mechanism of action has been extensively studied. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and replication. While N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is needed to fully understand its potential therapeutic applications and to develop more effective forms of the compound.
Métodos De Síntesis
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide can be synthesized using various methods, including the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another method involves the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid in the presence of a palladium catalyst to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide.
Aplicaciones Científicas De Investigación
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-9-4-3-5-10-16)21-18(15-17-11-8-14-25-17)20(24)22-12-6-1-2-7-13-22/h3-5,8-11,14-15H,1-2,6-7,12-13H2,(H,21,23)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKAGNHYHKYWHG-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)



![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)

